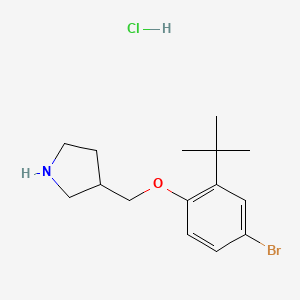
4-Bromo-2-(tert-butyl)phenyl 3-pyrrolidinylmethyl-ether hydrochloride
Vue d'ensemble
Description
4-Bromo-2-(tert-butyl)phenyl 3-pyrrolidinylmethyl-ether hydrochloride is a useful research compound. Its molecular formula is C15H23BrClNO and its molecular weight is 348.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-Bromo-2-(tert-butyl)phenyl 3-pyrrolidinylmethyl-ether hydrochloride, also known by its CAS number 1219948-96-5, is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H23BrClNO
- Molecular Weight : 348.70622 g/mol
- CAS Number : 1219948-96-5
The biological activity of this compound primarily revolves around its interaction with various receptors in the central nervous system (CNS). It is believed to act as a modulator of neurotransmitter systems, particularly influencing glutamate and dopamine pathways.
Key Mechanisms:
- Glutamate Receptor Modulation : Research indicates that compounds similar to 4-Bromo-2-(tert-butyl)phenyl can affect glutamate receptor ion channels, which are critical for synaptic transmission and plasticity in the brain .
- Dopaminergic Activity : Studies on related compounds have shown that they can interact with dopamine receptors, potentially influencing mood and cognitive functions .
Pharmacological Effects
The pharmacological profile of this compound suggests several therapeutic potentials:
- Neuroprotective Effects : Preliminary studies indicate that this compound may exhibit neuroprotective properties against excitotoxicity, which is often mediated by excessive glutamate activity.
- Anxiolytic Properties : There is emerging evidence that suggests compounds in this class may have anxiolytic effects, making them potential candidates for treating anxiety disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 4-Bromo-2-(tert-butyl)phenyl:
- Study on Glutamate Receptors :
- Dopamine Receptor Interaction :
Data Table: Summary of Biological Activities
Propriétés
IUPAC Name |
3-[(4-bromo-2-tert-butylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO.ClH/c1-15(2,3)13-8-12(16)4-5-14(13)18-10-11-6-7-17-9-11;/h4-5,8,11,17H,6-7,9-10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBDQILCLXPNCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















